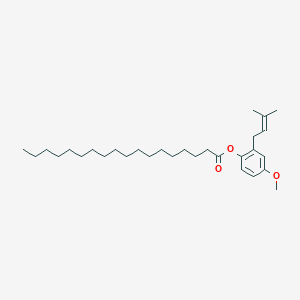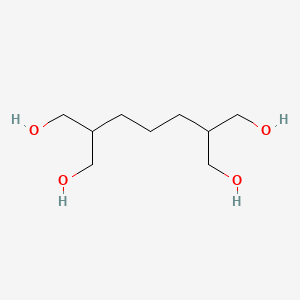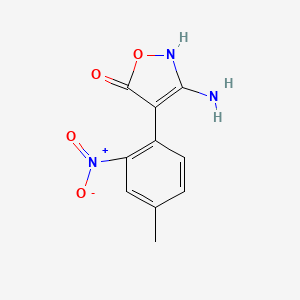
3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and nitro groups in the molecule makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-2-nitroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Applications De Recherche Scientifique
3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both amino and nitro groups allows for diverse interactions with biological molecules, making it a versatile compound for drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-phenyl-1,2-oxazol-5(2H)-one: Lacks the nitro and methyl groups, leading to different chemical properties and reactivity.
4-(4-Methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one: Lacks the amino group, affecting its ability to participate in certain reactions.
Uniqueness
3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one is unique due to the presence of both amino and nitro groups, which provide a wide range of chemical reactivity and potential applications. The combination of these functional groups in the oxazole ring makes it a valuable compound for various scientific research and industrial applications.
Propriétés
Numéro CAS |
160292-74-0 |
|---|---|
Formule moléculaire |
C10H9N3O4 |
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
3-amino-4-(4-methyl-2-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H9N3O4/c1-5-2-3-6(7(4-5)13(15)16)8-9(11)12-17-10(8)14/h2-4,12H,11H2,1H3 |
Clé InChI |
YIXHTYIOMHHCBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C(NOC2=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)

![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
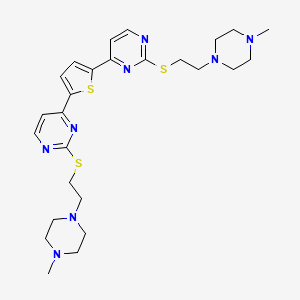
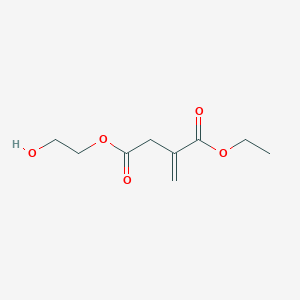
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
